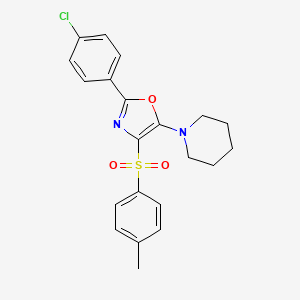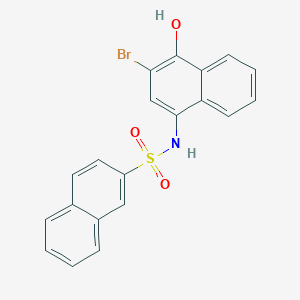
2-Bromo-3-chloro-6-fluorobenzyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-6-fluorobenzyl fluoride is an organic compound with the molecular formula C7H4BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, as well as a fluoromethyl group
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-6-fluorobenzyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-fluorobenzyl fluoride typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine, chlorine, and fluorine sources under specific conditions to introduce the desired substituents. The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-chloro-6-fluorobenzyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling to form biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-6-fluorobenzyl fluoride involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. This process involves the formation of a positively charged benzenonium intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the fluoromethyl group.
2-Bromo-1-chloro-4-fluorobenzene: Similar but without the fluoromethyl substitution.
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethyl group
Uniqueness
2-Bromo-3-chloro-6-fluorobenzyl fluoride is unique due to the presence of multiple halogen atoms and a fluoromethyl group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFWVMQBBCUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2876021.png)
![rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans](/img/structure/B2876022.png)


![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)

![1-methyl-4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]piperazine](/img/structure/B2876030.png)
![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)
![5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2876034.png)
![11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one](/img/structure/B2876038.png)
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)


